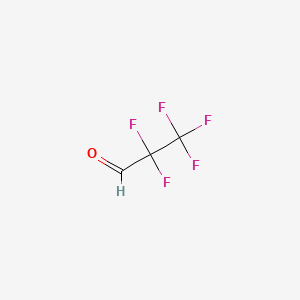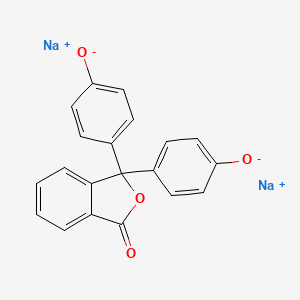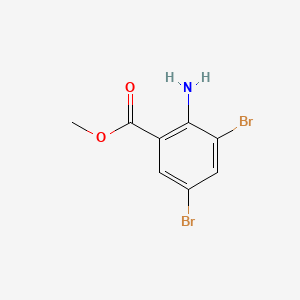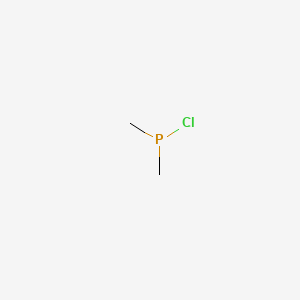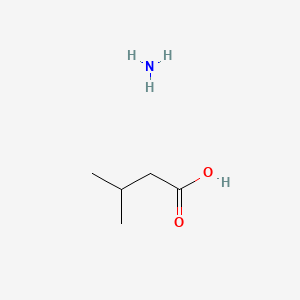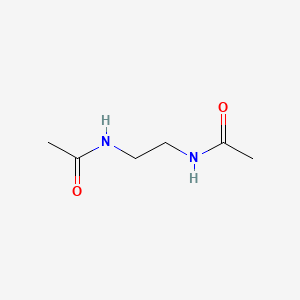
2-Chlorohexane
Vue d'ensemble
Description
2-Chlorohexane is a chemical compound with the molecular formula C6H13Cl . It has an average mass of 120.620 Da and a monoisotopic mass of 120.070580 Da .
Molecular Structure Analysis
The molecular structure of 2-Chlorohexane consists of a six-carbon chain (hexane) with a chlorine atom attached to the second carbon . The IUPAC Standard InChI is InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
2-Chlorohexane has a molecular weight of 120.620 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Molecular Behavior in Liquid Crystals
2-Chlorohexane has been studied in the context of liquid crystalline solutions. Dynamic 2H NMR spectroscopy revealed the existence of equatorial and axial conformers in a dynamic equilibrium. This research provided insights into the kinetic parameters of ring inversion processes in chlorocyclohexanes (Ternieden, Zauser, & Müller, 2000).
Reactions in Mixed Alkane Crystals
A study focusing on the formation of secondary chloroheptanes through γ-irradiation in the presence of 2-chlorohexane highlights the significance of selective proton transfer in mixed alkane crystals. This has implications for understanding molecular packing in binary n-alkane crystals (Demeyer & Ceulemans, 2002).
Chemical Kinetics and Thermochemistry
In the field of chemical kinetics and thermochemistry, 2-chlorohexane has been included in studies for understanding the dehydrochlorination reactions and for providing rate constants in comparative rate studies. This includes the thermal decomposition and reaction kinetics of related chloroalkanes (Burgess & Manion, 2012).
Conformational Equilibrium Studies
The determination of conformational equilibrium of disubstituted cyclohexanes, including 2-chlorohexane derivatives, using NMR spectroscopy offers valuable insights into physical organic chemistry (Kutateladze & Hornback, 2001).
Hydrodechlorination and Environmental Degradation
Studies on the hydrodechlorination of chlorinated compounds like 1-chlorohexane provide insights into environmental degradation processes and the performance of metal catalysts in these reactions (De Jong & Louw, 2004).
Gas-Phase Thermal Decomposition
The bonding patterns and mechanisms in the gas-phase thermal decomposition of 1-chlorohexane have been examined, contributing to a better understanding of reaction mechanisms at the molecular level (López et al., 2015).
Research on Hydrate Formation
Investigations into the phase equilibrium and kinetics of gas hydrates formed from CO2/H2 in the presence of compounds like cyclohexane have implications for gas separation processes and environmental technology (Zhong et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar chlorinated hydrocarbons are known to interact with various cellular components, including proteins and lipids, potentially altering their function .
Mode of Action
Chlorinated hydrocarbons, in general, are known to disrupt cellular functions by interacting with cell membranes and proteins . They can cause changes in the structure and function of these cellular components, leading to potential cytotoxic effects .
Biochemical Pathways
Chlorinated hydrocarbons can potentially interfere with various biochemical processes, including lipid metabolism and protein synthesis
Pharmacokinetics
Similar chlorinated hydrocarbons are typically lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute widely in the body, particularly in fatty tissues, and can be metabolized in the liver. Excretion often occurs through the urine and feces .
Result of Action
Similar chlorinated hydrocarbons can cause cytotoxic effects, potentially leading to cell death . They can also cause oxidative stress and inflammation, which can contribute to tissue damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chlorohexane. For example, temperature and pH can affect the compound’s stability and its interactions with cellular components . Additionally, the presence of other chemicals in the environment can influence the compound’s absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
2-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIPJOIEVLTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867751 | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorohexane | |
CAS RN |
638-28-8 | |
| Record name | 2-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of octane affect the radiolysis of 2-chlorohexane in a heptane matrix?
A: Research indicates that the addition of octane to a heptane matrix containing 2-chlorohexane significantly influences the radiolytic products formed. Specifically, the presence of octane leads to an increase in the formation of 2-chloroheptane. This observation is attributed to the selective proton transfer from heptane radical cations to the penultimate C–H bonds of heptane molecules. [] This transfer is facilitated by the structural disorder introduced by octane molecules within the heptane crystal lattice, bringing the reacting species into close proximity. []
Q2: What insights do the vibrational spectra provide about the conformational flexibility of 2-chloroheptane?
A: Analysis of infrared and Raman spectra, coupled with computational modeling, reveals that 2-chloroheptane exhibits conformational flexibility. The spectra can be explained by the presence of five probable conformations of the molecule. [] This information is crucial for understanding the molecule's behavior in various chemical environments and its interactions with other molecules.
Q3: What is the significance of understanding the molecular packing of 2-chlorohexane in mixed alkane crystals?
A: Understanding the molecular packing of 2-chlorohexane, particularly in the presence of other alkanes like heptane and octane, is vital for predicting and interpreting the outcomes of chemical reactions in these systems. [] The research highlights that even a slight mismatch in chain length, such as between heptane and octane, can induce significant structural disorder within the crystal lattice. This disorder, in turn, can influence the accessibility of specific reaction sites and impact the selectivity of chemical reactions, as demonstrated by the proton transfer observed in the radiolysis study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





